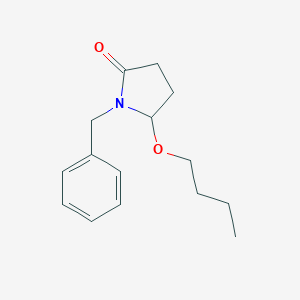
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The compound features a five-membered lactam ring with a benzyl group at the nitrogen atom and a butoxy group at the fifth position of the ring.
Preparation Methods
The synthesis of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the cyclization of N-benzyl-4-butoxybutanamide under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include carboxylic acids, amines, and alcohols.
Scientific Research Applications
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to gamma tubulin .
Comparison with Similar Compounds
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Benzyl-5-bromopyrrolidin-2-one: Known for its anticancer activity.
1-Benzyl-5-hydroxypyrrolidin-2-one: Studied for its antimicrobial properties.
1-Benzyl-5-methoxypyrrolidin-2-one: Investigated for its potential use in treating neurological disorders.
The uniqueness of this compound lies in its butoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
136410-30-5 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
InChI Key |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyms |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














